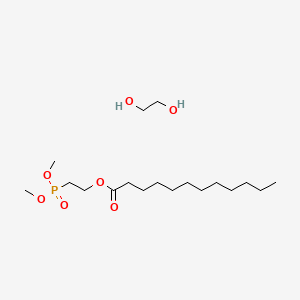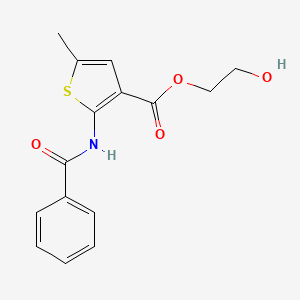
4-Methoxy-3-(methylsulfanyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy and methylsulfanyl groups in the quinoline ring enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(methylsulfanyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . Another method involves the use of activated alkynes and aromatic amines under catalytic conditions to form the quinoline scaffold .
Industrial Production Methods: Industrial production of quinoline derivatives often employs transition-metal catalyzed synthetic methodologies due to their efficiency and versatility. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are also explored to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-3-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinoline N-oxides
- Tetrahydroquinolines
- Substituted quinolines with various functional groups
Applications De Recherche Scientifique
4-Methoxy-3-(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, as a selective glycine site antagonist, it binds to the glycine site of the NMDA receptor, inhibiting its activity and potentially alleviating symptoms of neurological disorders . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .
Comparaison Avec Des Composés Similaires
- 4-Hydroxyquinoline
- 2-Methylquinoline
- 3-Acetylquinoline
Comparison: 4-Methoxy-3-(methylsulfanyl)quinoline is unique due to the presence of both methoxy and methylsulfanyl groups, which enhance its chemical reactivity and biological properties. Compared to 4-Hydroxyquinoline, it has a different substitution pattern that may result in distinct biological activities. 2-Methylquinoline and 3-Acetylquinoline, while structurally similar, lack the specific functional groups that confer unique properties to this compound .
Propriétés
Numéro CAS |
83936-11-2 |
|---|---|
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
4-methoxy-3-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NOS/c1-13-11-8-5-3-4-6-9(8)12-7-10(11)14-2/h3-7H,1-2H3 |
Clé InChI |
LVPMQPQQOULSGF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=NC2=CC=CC=C21)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14430309.png)
stannane](/img/structure/B14430314.png)
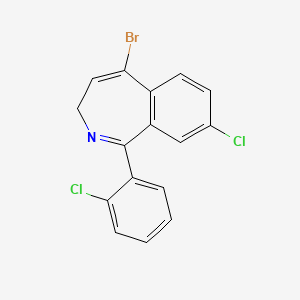
![Magnesium, bromo[4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14430324.png)
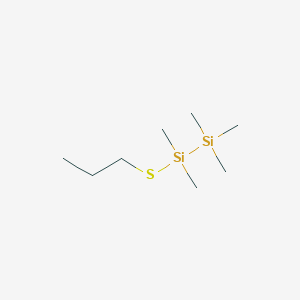
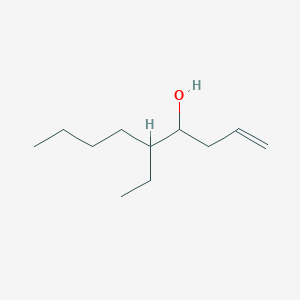
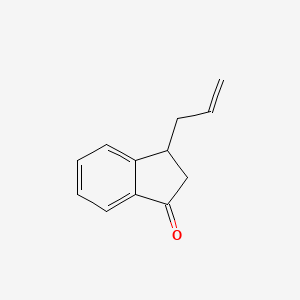
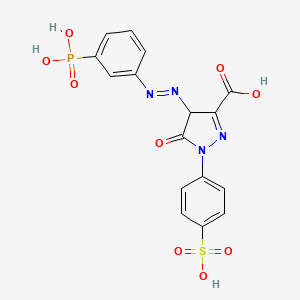
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)


